phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate
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Description
Phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.16377084 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains abenzodioxol moiety , which is often found in molecules that interact with various enzymes and receptors in the body
Mode of Action
The compound’s structure suggests it may undergo reactions at thebenzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets would likely result in changes to the targets’ function, potentially altering cellular processes.
Biochemical Pathways
The compound’sbenzodioxol moiety is known to participate in various biochemical reactions . These could potentially affect pathways related to the metabolism of xenobiotics, neurotransmission, and cell signaling. The downstream effects would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular function.
Pharmacokinetics
The compound’sbenzodioxol moiety and carboxylate group suggest it may be well-absorbed and distributed in the body due to their polarity . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal elimination, respectively. These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.
Properties
IUPAC Name |
phenyl 4-[(1,3-benzodioxol-5-ylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c25-20(23-16-6-7-18-19(12-16)28-14-27-18)22-13-15-8-10-24(11-9-15)21(26)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMYEELZOCOZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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